![molecular formula C19H28OSi2 B14489588 Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane CAS No. 63836-82-8](/img/structure/B14489588.png)
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane is a complex organosilicon compound It features a silicon atom bonded to a dimethyl group, a 1-phenylethoxy group, and a 2-(trimethylsilyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane typically involves the reaction of appropriate silane precursors with phenyl and trimethylsilyl groups. One common method involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base to deprotonate the silane precursor, followed by the addition of the phenylethoxy group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different functional groups.
科学的研究の応用
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism by which Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The phenylethoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions .
類似化合物との比較
Similar Compounds
Phenylsilane: Similar in structure but lacks the trimethylsilyl and phenylethoxy groups.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a phenylethoxy group.
Diphenylsilane: Features two phenyl groups bonded to silicon
Uniqueness
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane is unique due to the combination of its functional groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in specialized applications where both stability and reactivity are required.
特性
CAS番号 |
63836-82-8 |
|---|---|
分子式 |
C19H28OSi2 |
分子量 |
328.6 g/mol |
IUPAC名 |
dimethyl-(1-phenylethoxy)-(2-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C19H28OSi2/c1-16(17-12-8-7-9-13-17)20-22(5,6)19-15-11-10-14-18(19)21(2,3)4/h7-16H,1-6H3 |
InChIキー |
WWMNEFTWNBNSRC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)O[Si](C)(C)C2=CC=CC=C2[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)
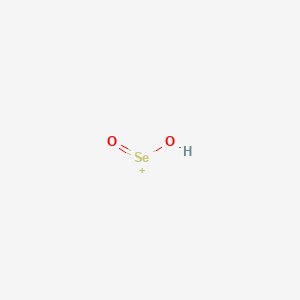

![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
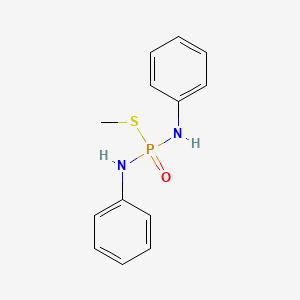
methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)

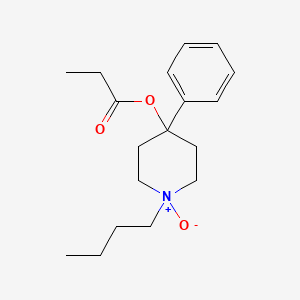
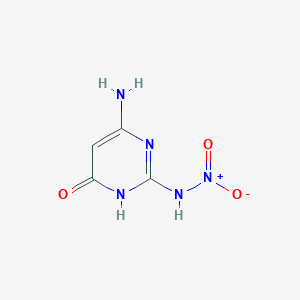
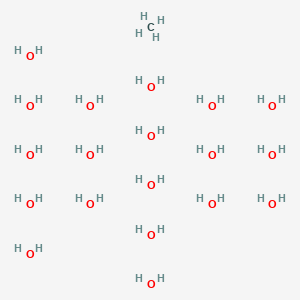
![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
